3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate
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Overview
Description
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is a complex organic compound with the molecular formula C22H30N2O6. It is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
The synthesis of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves multiple steps. The starting materials typically include piperidine derivatives and protective groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy). The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules and as a reagent in various biochemical assays. Its applications extend to drug discovery, where it is used to study the interactions between small molecules and biological targets .
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine can be compared to other similar compounds such as:
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine: This compound has a similar structure but differs in the length of the carbon chain.
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-propyl) piperidine: Another similar compound with a different carbon chain length.
These comparisons highlight the uniqueness of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine in terms of its specific chemical structure and properties.
Properties
Molecular Formula |
C22H30N2O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)18(23)17(19(25)28-4)20(26)29-14-15-8-6-5-7-9-15/h5-9,16H,10-14,23H2,1-4H3 |
InChI Key |
MHZGEOZFMRKOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=C(C(=O)OC)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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